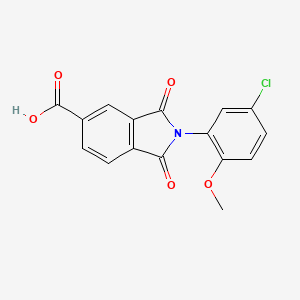

2-(5-Chloro-2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Description

Chemical Name: 2-(5-Chloro-2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS Number: 690967-38-5 Molecular Formula: C₁₆H₁₀ClNO₅ Molecular Weight: 331.71 g/mol Structural Features: This compound consists of a dioxoisoindoline core (1,3-dioxoisoindoline) substituted at position 2 with a 5-chloro-2-methoxyphenyl group and at position 5 with a carboxylic acid moiety.

Properties

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO5/c1-23-13-5-3-9(17)7-12(13)18-14(19)10-4-2-8(16(21)22)6-11(10)15(18)20/h2-7H,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQQHQBIVPEHNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common method starts with the chlorination of 2-methoxyphenyl compounds, followed by the introduction of the dioxoisoindoline and carboxylic acid groups through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The chloro group can be reduced to a hydrogen atom, yielding a dechlorinated product.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The dioxoisoindoline moiety may interact with nucleic acids or proteins, affecting cellular processes and pathways.

Comparison with Similar Compounds

Physical Properties :

- Density : 1.541 ± 0.06 g/cm³ (predicted)

- Boiling Point : 592.5 ± 60.0 °C (predicted)

- Acidity (pKa) : 3.30 ± 0.20 (carboxylic acid group) .

Comparison with Structurally Similar Compounds

The following compounds share the 1,3-dioxoisoindoline core but differ in substituents, leading to variations in physicochemical properties and biological activities.

2-(2-(3-Methoxyphenyl)-1H-benzo[d]imidazole-5-carboxamido)-1,3-dioxoisoindoline-5-carboxylic acid (8g)

2-(4-Fluorophenyl)-1,3-dioxoisoindoline-5-carboxylic Acid

- CAS Number : 110768-19-9

- Molecular Weight: 285.22 g/mol (C₁₅H₈FNO₄).

- Lower molecular weight compared to the target compound may enhance solubility in aqueous media .

2-(1-Carboxy-2-methylbutyl)-1,3-dioxoisoindoline-5-carboxylic Acid

- Structure : Contains a branched alkyl chain (2-methylbutyl) at position 2.

- Synthesis: Produced via condensation of trimellitic anhydride with amino acid derivatives (e.g., leucine analogs) .

- Key Differences :

5-Chloro-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-indole-2-carboxylic Acid

- CAS Number : 289721-92-2

- Molecular Weight : 368.06 g/mol (C₁₉H₁₂ClN₂O₄).

- Key Differences :

Tabulated Comparison of Key Parameters

Key Notes on Structural and Functional Relationships

Substituent Effects on Bioactivity :

- Electron-withdrawing groups (e.g., Cl, F) enhance stability and binding to hydrophobic enzyme pockets.

- Bulky groups (e.g., benzimidazole in 8g) improve target specificity but reduce solubility .

Synthetic Accessibility :

- Compounds with simpler substituents (e.g., 4-fluorophenyl) are easier to synthesize than those requiring multi-step coupling (e.g., 8g) .

Thermal and Chemical Stability :

- Higher melting points correlate with rigid structures (e.g., 2-(1-carboxy-2-methylbutyl) at 195–197°C vs. target compound at ~592°C decomposition) .

Biological Activity

2-(5-Chloro-2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS No. 690967-38-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, cytotoxicity, antioxidant properties, and relevant case studies.

- Molecular Formula : C₁₆H₁₀ClNO₅

- Molecular Weight : 331.71 g/mol

- Structure : The compound features a dioxoisoindoline core with a chloro and methoxy substituent on a phenyl ring.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the cytotoxic effects were evaluated against various cancer cell lines using the MTT assay, demonstrating that the compound can induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 15.4 | Induction of apoptosis |

| A549 (Lung cancer) | 12.8 | Cell cycle arrest |

| HeLa (Cervical cancer) | 18.9 | DNA damage response |

These findings suggest that the compound may interfere with critical cellular processes leading to cancer cell death.

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH radical scavenging method. The results indicated a moderate capacity to scavenge free radicals, which is crucial for protecting cells from oxidative stress.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Ascorbic Acid (Control) | 95 |

| This compound | 68 |

| Other Related Compounds | 50-70 |

This suggests that while the compound possesses antioxidant properties, it may not be as potent as well-known antioxidants like ascorbic acid.

The biological activities of this compound can be attributed to several mechanisms:

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Key Enzymes : It may act as an inhibitor of enzymes involved in cell proliferation and survival.

Case Studies

A notable case study involved testing the compound against a panel of human cancer cell lines:

- The study revealed that treatment with varying concentrations led to significant reductions in cell viability across all tested lines.

- Flow cytometry analysis confirmed an increase in early and late apoptotic cells upon treatment with the compound.

Q & A

Q. Table 1: Synthetic Method Comparison

| Reagents | Conditions | Key Steps | Reference |

|---|---|---|---|

| Aldehyde + Isoindoline | AcOH, NaOAc, reflux | Filtration, recrystallization | |

| Thiourea derivatives | Chloroacetic acid, reflux | Multi-step functionalization |

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity : Use HPLC with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% TFA). Compare retention times with standards (≥95% purity threshold) .

- Structural Confirmation :

Basic: What are the known physical and chemical properties, and how can missing data be determined?

Methodological Answer:

- Available Data : Limited public data exist for this compound. Analogous isoindoline derivatives exhibit melting points (mp) ~199–201°C and stability under dry, dark conditions .

- Missing Data Determination :

- Melting Point : Use differential scanning calorimetry (DSC).

- Solubility : Perform shake-flask experiments in water, DMSO, and ethanol.

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure .

Advanced: How can reaction conditions be optimized to improve synthetic yields?

Methodological Answer:

- Catalyst Screening : Test alternatives to NaOAc (e.g., p-toluenesulfonic acid) to enhance condensation efficiency.

- Solvent Optimization : Replace acetic acid with DMF or THF for better solubility of aromatic intermediates .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining yield, as shown for similar heterocycles .

Advanced: What computational methods can predict the compound’s reactivity and binding affinity?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model electron density maps, focusing on the chloro-methoxy substituent’s steric/electronic effects on reactivity .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The carboxylic acid group may act as a hydrogen-bond donor .

Q. Table 2: Key Computational Parameters

| Parameter | Value | Software | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | ~5.2 eV | Gaussian | |

| LogP | ~2.1 | ChemAxon |

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation : Replace the 5-chloro-2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) groups. Synthesize via Method B (thiourea/chloroacetic acid) .

- Bioisosteric Replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to modulate pharmacokinetics .

Advanced: How to resolve contradictions in reported spectral data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.